molecular formula C8H5NO2S B1390136 Thieno[2,3-C]pyridine-7-carboxylic acid CAS No. 852532-64-0

Thieno[2,3-C]pyridine-7-carboxylic acid

Cat. No.: B1390136
CAS No.: 852532-64-0
M. Wt: 179.2 g/mol
InChI Key: IZOWNOYERNMMAZ-UHFFFAOYSA-N
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Description

Thieno[2,3-C]pyridine-7-carboxylic acid is a bicyclic heteroaromatic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, which imparts unique chemical properties and biological activities. The presence of heteroatoms in the ring system allows for various interactions with biological targets, making it a valuable scaffold for drug discovery and development .

Mechanism of Action

Target of Action

Thieno[2,3-C]pyridine-7-carboxylic acid derivatives have been identified as inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase protein that plays a crucial role in regulating cell division and proliferation .

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[2,3-C]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors, which are frequently used in medicinal chemistry . This interaction results in the inhibition of GRK2, thereby affecting the kinase’s ability to regulate cell division and proliferation .

Biochemical Pathways

The inhibition of GRK2 by this compound affects the MAPK pathways . These pathways incorporate a broad array of proliferative signals initiated by receptor tyrosine kinase (RTK) and G protein-coupled receptors . By inhibiting GRK2, the compound disrupts these pathways, leading to potential antiangiogenic or anti-proliferative effects .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and efficacy .

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation and division due to its effect on GRK2 . This could potentially lead to antiangiogenic or anti-proliferative effects, making the compound a potential candidate for anticancer therapies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment could potentially affect the compound’s interaction with its target . .

Biochemical Analysis

Biochemical Properties

Thieno[2,3-C]pyridine-7-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It is a prodrug that is activated through the hydrolysis of its ester group. This activation process involves two key enzymes: carboxylesterase and cytochrome P450 . Carboxylesterase catalyzes the hydrolysis of the ester group, converting the prodrug into its active form. Cytochrome P450 further metabolizes the compound, enhancing its anticancer activity. The interactions between this compound and these enzymes are essential for its therapeutic efficacy.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, thereby reducing tumor growth . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. Upon activation by carboxylesterase and cytochrome P450, the compound binds to specific biomolecules, including proteins and nucleic acids . This binding interaction leads to the inhibition of enzyme activity, particularly those enzymes involved in DNA replication and repair. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Degradation products may form, which could potentially impact its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been noted, where a minimum effective dose is required to achieve therapeutic benefits. Careful dosage optimization is essential to maximize the anticancer effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its activation and detoxification . The compound interacts with enzymes such as carboxylesterase and cytochrome P450, which play key roles in its metabolism. These interactions affect metabolic flux and the levels of various metabolites. Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters. Accumulation of this compound in target tissues enhances its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its ability to modulate cellular processes. The subcellular distribution of this compound influences its therapeutic effects and overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-C]pyridine-7-carboxylic acid typically involves the construction of the fused ring system followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate has been reported .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The choice of solvents, catalysts, and purification techniques are critical factors in achieving efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-C]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Thieno[2,3-C]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-C]pyridine-7-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group at the 7-position. This structural feature allows for distinct interactions with biological targets and provides opportunities for further functionalization and optimization in drug discovery .

Properties

IUPAC Name

thieno[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-7-5(1-3-9-6)2-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOWNOYERNMMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668653
Record name Thieno[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852532-64-0
Record name Thieno[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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